

STOCK2S-26016: A Technical Guide to its Role in SPAK Phosphorylation

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Compound of Interest		
Compound Name:	STOCK2S-26016	
Cat. No.:	B2633875	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the compound **STOCK2S-26016** and its effects on the STE20/SPS1-related proline/alanine-rich kinase (SPAK). SPAK is a key regulator of ion homeostasis and is implicated in hypertension, making it a significant target for drug discovery. **STOCK2S-26016** has been identified as an inhibitor of the upstream With-No-Lysine (WNK) kinases, which in turn affects the phosphorylation and activation of SPAK. This document details the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of **STOCK2S-26016** in the WNK-SPAK signaling cascade.

Mechanism of Action

STOCK2S-26016 functions as a WNK signaling inhibitor.[1][2] It does not directly inhibit the kinase activity of SPAK. Instead, it disrupts the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][2] WNK kinases are responsible for phosphorylating and thereby activating SPAK.[3][4] By inhibiting the binding of WNK1 and WNK4 to SPAK, **STOCK2S-26016** effectively prevents the phosphorylation of SPAK at key activating residues. [1][2][3] This leads to a downstream reduction in the phosphorylation of SPAK substrates, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]

Quantitative Data



The inhibitory activity of **STOCK2S-26016** on WNK kinases and its subsequent effect on SPAK phosphorylation have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of STOCK2S-26016 on WNK Kinases

Target Kinase	IC50 (μM)
WNK4	16
WNK1	34.4

Data sourced from MedchemExpress product information, citing Takayasu M, et al. (2013).[5]

Table 2: Dose-Dependent Inhibition of SPAK Phosphorylation by **STOCK2S-26016** in Cell Lines

Cell Line	Concentration (μM)	Effect on SPAK Phosphorylation
mpkDCT	25	Dose-dependent reduction
mpkDCT	50	Dose-dependent reduction
mpkDCT	100	Dose-dependent reduction
mpkDCT	200	Drastic, dose-dependent reduction
MOVAS	50	Dose-dependent reduction
MOVAS	100	Dose-dependent reduction
MOVAS	200	Drastic, dose-dependent reduction

Data describes a dose-dependent reduction in the phosphorylation of SPAK in mouse distal convoluted tubule (mpkDCT) and mouse vascular smooth muscle (MOVAS) cells.[5]



Signaling Pathway and Experimental Workflow

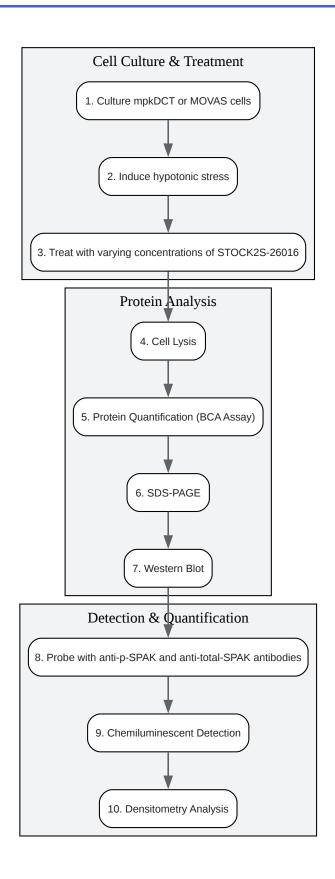
The following diagrams illustrate the WNK-SPAK signaling pathway and the experimental workflow used to assess the inhibitory effect of **STOCK2S-26016**.



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Caption: The WNK-SPAK Signaling Pathway and the inhibitory action of **STOCK2S-26016**.





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Caption: Experimental workflow for assessing **STOCK2S-26016**'s effect on SPAK phosphorylation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in characterizing the effect of **STOCK2S-26016** on SPAK phosphorylation.

Cell Culture and Treatment

- Cell Lines: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Hypotonic Stimulation: To activate the WNK-SPAK pathway, cells are subjected to hypotonic stress. The normal culture medium is replaced with a hypotonic, low-chloride buffer for a specified period (e.g., 30 minutes) prior to cell lysis.
- Inhibitor Treatment: **STOCK2S-26016**, dissolved in a suitable solvent such as DMSO, is added to the culture medium at the desired final concentrations (e.g., 25, 50, 100, 200 μM) for a predetermined incubation time before and during hypotonic stimulation.

Cell Lysis and Protein Quantification

- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
 and then lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and
 phosphatase inhibitors to preserve the phosphorylation state of proteins. The lysate is then
 scraped and collected.
- Homogenization: The cell lysate is passed through a syringe with a small-gauge needle or sonicated to shear genomic DNA and ensure complete lysis.
- Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell
 debris. The supernatant containing the soluble protein is collected.
- Protein Quantification: The total protein concentration of the lysate is determined using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions. This



ensures equal loading of protein for subsequent analysis.

Western Blotting for SPAK Phosphorylation

- Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
- SDS-PAGE: The denatured protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated SPAK (p-SPAK).
- Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
- Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting light is captured on X-ray film or with a digital imaging system.
- Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped of the p-SPAK antibody and then re-probed with an antibody that recognizes total SPAK.

Conclusion



STOCK2S-26016 is a valuable research tool for investigating the WNK-SPAK signaling pathway. By inhibiting the interaction between WNK kinases and SPAK, it provides a mechanism to reduce SPAK phosphorylation and subsequent downstream signaling. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this important pathway in the context of hypertension and other related disorders.

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